((4-Methylthiophen-3-yl)methyl)hydrazine
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Overview
Description
((4-Methylthiophen-3-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methyl group and the hydrazine moiety in this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiophen-3-yl)methyl)hydrazine typically involves the reaction of 4-methylthiophene with hydrazine under controlled conditions. One common method is the nucleophilic substitution reaction where 4-methylthiophene is treated with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
((4-Methylthiophen-3-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
((4-Methylthiophen-3-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ((4-Methylthiophen-3-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of ((4-Methylthiophen-3-yl)methyl)hydrazine.
4-Methylthiophene: A precursor in the synthesis of this compound.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the methyl group and the hydrazine moiety, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
(4-methylthiophen-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-3-9-4-6(5)2-8-7/h3-4,8H,2,7H2,1H3 |
InChI Key |
UTNUQFYLTMYQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1CNN |
Origin of Product |
United States |
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